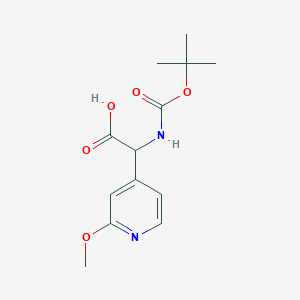

(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid

Descripción

(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid is a specialized organic compound featuring three key structural elements:

- N-BOC (tert-butoxycarbonyl) group: A protective group for amines, enhancing stability during synthetic processes .

- 2-Methoxypyridin-4-yl moiety: A pyridine derivative with a methoxy substituent at the 2-position, influencing electronic properties and solubility .

- Acetic acid backbone: Provides carboxyl functionality, critical for reactivity in coupling reactions or coordination chemistry .

This compound is typically used in peptide synthesis, medicinal chemistry, and as a ligand in metal-organic frameworks. Its high purity (95–99%) and structural versatility make it valuable in research settings .

Propiedades

IUPAC Name |

2-(2-methoxypyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-10(11(16)17)8-5-6-14-9(7-8)19-4/h5-7,10H,1-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMGJNGCQDKTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=NC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid typically involves the protection of an amino group with a BOC group, followed by the introduction of the methoxypyridine moiety. One common method involves the reaction of 2-methoxypyridine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The BOC group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

Oxidation: Formation of 2-hydroxy-4-pyridineacetic acid.

Reduction: Formation of 2-methoxypyridin-4-yl ethanol.

Substitution: Formation of 2-methoxypyridin-4-yl acetic acid with a free amino group.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amino functionality .

Biology and Medicine

The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that target specific biological pathways. Its methoxypyridine moiety is known to enhance the bioavailability and metabolic stability of drug molecules .

Industry

In the chemical industry, (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid is utilized in the production of agrochemicals and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate for various industrial applications .

Mecanismo De Acción

The mechanism of action of (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, modulating their activity. The methoxypyridine moiety can enhance binding affinity to target proteins, while the BOC-protected amino group can be selectively deprotected to reveal the active amino group for further interactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on functional group modifications (Table 1). Key differences in physicochemical properties and applications are highlighted below.

Table 1: Structural and Functional Comparison

Key Comparisons

Impact of BOC Protection :

- The BOC group in the target compound enhances amine stability during synthetic steps, unlike 2-(2-methoxypyridin-4-yl)acetic acid, which lacks protection .

- Deprotection requires trifluoroacetic acid (TFA)/dichloromethane (DCM), a common method for BOC removal, as seen in analogous compounds .

Pyridine vs. Phenyl Substituents :

- The 2-methoxypyridine group offers stronger electron-withdrawing effects compared to phenyl derivatives, altering reactivity in metal coordination (e.g., uranium sorption in biochar studies) .

- Pyridine-based analogs show higher solubility in aqueous systems than phenyl-substituted counterparts .

Acetic Acid Functionality :

- The free -COOH group in 2-(2-methoxypyridin-4-yl)acetic acid facilitates proton exchange and ionic interactions, making it suitable for adsorption applications .

- In contrast, the BOC-protected compound’s carboxyl group is less reactive unless deprotected, limiting its use in acidic environments .

Structural Rigidity: Cyclic structures like (S)-(4-N-BOC-amino-2-oxo-pyrrolidin-1-yl)-acetic acid exhibit restricted conformational flexibility, reducing their utility in flexible ligand design compared to the target compound .

Actividad Biológica

(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₅N₁O₃

The compound features a BOC (tert-butyloxycarbonyl) protected amino group, a methoxypyridine moiety, and an acetic acid functional group. The presence of the methoxypyridine enhances the compound's bioavailability and metabolic stability, making it a valuable candidate in pharmaceutical applications.

The biological activity of (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The methoxypyridine moiety is known to enhance binding affinity to target proteins, while the BOC-protected amino group allows for selective reactions in synthetic pathways. Upon deprotection under acidic conditions, the free amino group can participate in further interactions, potentially modulating enzyme activity or receptor signaling pathways.

1. Antioxidant Activity

Research indicates that derivatives of (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit lipid peroxidation and demonstrate protective effects against oxidative stress in cellular models .

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated that related compounds can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The mechanism is likely linked to the modulation of signaling pathways involved in cell proliferation and survival .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. For example, certain derivatives have shown promise as inhibitors of tyrosinase, an enzyme implicated in melanin synthesis, which could have applications in skin-related therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.